Propafenone β-D-Glucuronide Propafenone β-D-Glucuronide
Brand Name: Vulcanchem
CAS No.: 91411-76-6
VCID: VC0120421
InChI: InChI=1S/C27H35NO9/c1-2-14-28-15-18(36-27-24(32)22(30)23(31)25(37-27)26(33)34)16-35-21-11-7-6-10-19(21)20(29)13-12-17-8-4-3-5-9-17/h3-11,18,22-25,27-28,30-32H,2,12-16H2,1H3,(H,33,34)/t18?,22-,23-,24+,25-,27+/m0/s1
SMILES: CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O
Molecular Formula: C27H35NO9
Molecular Weight: 517.6 g/mol

Propafenone β-D-Glucuronide

CAS No.: 91411-76-6

Reference Standards

VCID: VC0120421

Molecular Formula: C27H35NO9

Molecular Weight: 517.6 g/mol

Propafenone β-D-Glucuronide - 91411-76-6

CAS No. 91411-76-6
Product Name Propafenone β-D-Glucuronide
Molecular Formula C27H35NO9
Molecular Weight 517.6 g/mol
IUPAC Name (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-[2-(3-phenylpropanoyl)phenoxy]-3-(propylamino)propan-2-yl]oxyoxane-2-carboxylic acid
Standard InChI InChI=1S/C27H35NO9/c1-2-14-28-15-18(36-27-24(32)22(30)23(31)25(37-27)26(33)34)16-35-21-11-7-6-10-19(21)20(29)13-12-17-8-4-3-5-9-17/h3-11,18,22-25,27-28,30-32H,2,12-16H2,1H3,(H,33,34)/t18?,22-,23-,24+,25-,27+/m0/s1
Standard InChIKey DPSCUTCAFODJSS-UIITUPLWSA-N
Isomeric SMILES CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O
SMILES CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O
Canonical SMILES CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O
Synonyms 1-[2-[2-β-D-Glucopyranuronosyl-3-(propylamino)propoxy]phenyl]-3-phenyl-1-propanone; 1-[2-[3-(Propylamino)propoxy]phenyl]-3-phenyl-1-propanone Glucuronide;
PubChem Compound 185111
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator